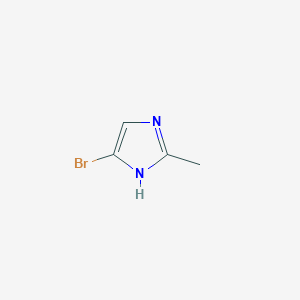

4-Bromo-2-methyl-1H-imidazole

概要

説明

4-Bromo-2-methyl-1H-imidazole (CAS 16265-11-5) is a brominated heterocyclic compound with the molecular formula C₄H₅BrN₂ and a molecular weight of 161.00 g/mol. It features a five-membered imidazole ring substituted with a bromine atom at the 4-position and a methyl group at the 2-position . This compound is commercially available in quantities ranging from 1g to 100g, with pricing dependent on scale (e.g., 1g: €32; 100g: €939) . It is stored at 2–8°C under inert conditions due to its sensitivity to moisture and oxygen . Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) .

準備方法

テリカラントの合成には、いくつかの段階が含まれます。

ウィッティヒ・ホルナー反応: (2,3-ジヒドロ-4H-1-ベンゾピラン-4-イリデン)酢酸のエチルエステルは、クロマノンと適切な試薬を反応させることによって調製されます。

触媒的水素化: このエステルは、次に10%パラジウム炭素上で水素化されて、3,4-ジヒドロ-2H-1-ベンゾピラン-4-酢酸のエチルエステルが得られます。

還元: エステルは、水素化リチウムアルミニウムを使用して還元され、対応するアルコールが生成されます。

臭素化: アルコールは、N、N'-カルボニルジイミダゾールと過剰なアリル臭化物と反応させることによって、対応する臭化物に変換されます。

縮合: 臭化物は、4-(3,4-ジメトキシフェニル)ピペリジンと2-ブタノン中で還流下で縮合され、その後フマル酸を添加して最終生成物が得られます.

化学反応の分析

テリカラントは、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、官能基を修飾して、異なる誘導体をもたらす可能性があります。

置換: テリカラントは、特にベンゾピラン部分とピペリジン部分を含む置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまなハロゲン化剤などがあります。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究の応用

化学: カリウムチャネルブロッカーとその他の分子との相互作用を研究するためのモデル化合物として役立ちます。

生物学: 研究は、細胞イオンチャネルへの影響と、細胞活動を調節する可能性に焦点を当てています。

医学: テリカラントは、主に心臓の特定のカリウムチャネルをブロックすることで心臓の不整脈を治療することを目的とした、抗不整脈薬としての特性が研究されています.

科学的研究の応用

Chemistry: It serves as a model compound for studying potassium channel blockers and their interactions with other molecules.

Biology: Research has focused on its effects on cellular ion channels and its potential to modulate cellular activities.

作用機序

テリカラントは、内向き整流型カリウムチャネルをブロックすることによって効果を発揮し、特に心臓細胞のI_K1電流を標的としています。この作用は、心臓の膜電位を安定させ、異常な心拍のリズムを防ぐのに役立ちます。 分子標的はカリウムチャネルであり、関与する経路は主に心臓の電気生理学に関連しています .

類似の化合物との比較

テリカラントは、その特定の構造と作用機序により、カリウムチャネルブロッカーの中でユニークな存在です。類似の化合物には、次のものがあります。

ドフェチリド: 不整脈治療に使用されるもう1つのカリウムチャネルブロッカーです。

イブチリド: 心房細動を正常洞調律に変換する能力で知られています。

アミオダロン: 幅広い作用を持つ、広く使用されている抗不整脈薬です。

これらの化合物と比較して、テリカラントは、特定のカリウムチャネルをより標的にしたアプローチを提供し、副作用を減らし、効力を向上させる可能性があります .

類似化合物との比較

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-Bromo-2-methyl-1H-imidazole and related compounds:

Key Observations:

- Substituent Effects : The methyl group in this compound provides steric hindrance and electron-donating effects, influencing regioselectivity in reactions. In contrast, nitro groups (e.g., in 4-Bromo-2-methyl-5-nitro-1H-imidazole) are electron-withdrawing, increasing electrophilic substitution reactivity .

- Ring Systems: Benzimidazole derivatives (e.g., 4-Bromo-2-methyl-1H-benzimidazole) feature fused benzene rings, enhancing aromatic conjugation and stability compared to monocyclic imidazoles. This structural difference often correlates with improved pharmacological activity .

- Halogen Diversity : Bromine is commonly used for cross-coupling reactions, while chlorine (e.g., in 4-Bromo-5-chloro-2-phenyl-1H-benzimidazole) may improve binding affinity in enzyme inhibitors .

Pharmacological Relevance

- Imidazoles: Primarily serve as intermediates.

- Benzimidazoles: Widely employed in drug design. For instance, 4-Bromo-5-chloro-2-phenyl-1H-benzimidazole shows promise as an EGFR inhibitor, with IC₅₀ values in the nanomolar range .

生物活性

4-Bromo-2-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is an imidazole derivative characterized by the presence of a bromine atom and a methyl group on the imidazole ring. Its chemical structure allows for versatile interactions with various biological targets, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as IRAK4, which plays a crucial role in immune response regulation. Inhibiting IRAK4 can reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

- Anticancer Properties : Studies have demonstrated that this compound can induce cytotoxic effects in cancer cells. For instance, it has shown efficacy against human liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cell lines in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis |

| HT-29 | 12 | Cell cycle arrest |

| MCF-7 | 10 | Inhibition of proliferation |

These findings indicate that the compound has significant potential as an anticancer agent.

Case Studies

- Inflammation Models : In animal models of arthritis, administration of this compound resulted in reduced joint inflammation and pain, supporting its role as an anti-inflammatory agent .

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile will be crucial for advancing this compound into clinical trials.

- Structure-Activity Relationship (SAR) Studies : Modifying the structure may enhance efficacy or selectivity against specific targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Bromo-2-methyl-1H-imidazole, and how can regioselectivity challenges be addressed?

A scalable synthesis involves bromination of 1,2-dimethyl-1H-imidazole followed by selective debromination using isopropyl magnesium chloride to avoid regioisomer formation . Alternative routes include coupling reactions with aryl halides under palladium catalysis, though solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side products . Characterization via TLC (Rf ~0.65–0.83) and NMR (δ 2.64 ppm for methyl protons) confirms purity .

Q. How is the structural identity of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic crystal systems (space group P21/n) with lattice parameters a = 13.68 Å, b = 9.61 Å, c = 14.81 Å, and β = 98.3° . Hydrogen-bonding networks (N–H···Br interactions) stabilize the structure. Complementary techniques include FTIR (C–Br stretch at ~590 cm⁻¹) and high-resolution mass spectrometry (HRMS; m/z 162.96 for [M+H]⁺) . Software suites like SHELXL and ORTEP-3 aid in refinement and visualization .

Q. What are the key spectral signatures for distinguishing this compound from its analogs?

Distinctive NMR features include aromatic proton resonances at δ 7.43–8.35 ppm and methyl group singlets at δ 2.64 ppm . IR spectroscopy identifies C=N stretches (1617 cm⁻¹) and C–Br vibrations (592 cm⁻¹). Mass fragmentation patterns (e.g., loss of Br at m/z 83) further differentiate derivatives .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps (~4.5 eV), indicating nucleophilic reactivity at the imidazole N3 position . Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., EGFR kinase; ΔG = −8.2 kcal/mol) . ADMET predictions (SwissADME) suggest moderate bioavailability (LogP ~2.1) but potential hepatotoxicity .

Q. What strategies resolve contradictions in crystallographic data for brominated imidazole derivatives?

Disordered atoms in crystal structures (e.g., bromine occupancy <1.0) require iterative refinement in SHELXL . For ambiguous electron density, high-resolution data (≤0.8 Å) and restraints on thermal parameters improve accuracy. Comparative analysis of isomorphous structures (e.g., chloro analogs) validates geometric parameters .

Q. How do substituent variations impact the biological activity of this compound derivatives?

Introducing aryl thiazole-triazole groups (e.g., compound 9c ) enhances cytotoxicity (IC50 = 12 µM against MCF-7 cells) by stabilizing hydrophobic interactions in kinase active sites . Substituent electronegativity (e.g., Br vs. Cl at C4) correlates with binding affinity (ΔΔG = 1.3 kcal/mol) in EGFR inhibition assays .

Q. What experimental and computational approaches analyze regioselectivity in bromination reactions?

Kinetic studies under varying temperatures (0–25°C) and in situ NMR monitoring identify intermediates . DFT-based transition-state modeling (Gaussian 16) predicts preferential bromination at C4 due to lower activation energy (ΔG‡ = 18.2 kcal/mol vs. 22.5 kcal/mol for C5) .

Q. Methodological Tables

Table 1: Key spectral data for this compound derivatives

| Compound | ¹H NMR (δ, ppm) | FTIR (cm⁻¹) | HRMS (m/z) |

|---|---|---|---|

| Sb23 | 8.35–7.44 (Ar–H) | 590 (C–Br), 745 (C–Cl) | 222.12 [M+H]⁺ |

| Sb30 | 2.64 (CH₃), 7.45–8.28 | 592 (C–Br), 1617 (C=N) | 286.01 [M+H]⁺ |

Table 2: Crystallographic parameters for this compound analogs

| Parameter | Value |

|---|---|

| Space group | P21/n |

| a (Å) | 13.6796 |

| b (Å) | 9.6144 |

| c (Å) | 14.8093 |

| β (°) | 98.305 |

| V (ų) | 1927.3 |

特性

IUPAC Name |

5-bromo-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLZLUYWLINBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378322 | |

| Record name | 4-Bromo-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16265-11-5 | |

| Record name | 5-Bromo-2-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。